(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol
Description
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is a piperidine derivative characterized by a methanol group at the 4-position of the piperidine ring and a 2-(3-methylphenoxy)ethyl substituent on the nitrogen atom. The meta-methylphenoxy (M-tolyloxy) group introduces aromatic and lipophilic properties, while the hydroxyl group enhances hydrophilicity.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[1-[2-(3-methylphenoxy)ethyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H23NO2/c1-13-3-2-4-15(11-13)18-10-9-16-7-5-14(12-17)6-8-16/h2-4,11,14,17H,5-10,12H2,1H3 |
InChI Key |
FLZMXVVSIKLECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCC(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine with (2-(M-tolyloxy)ethyl)chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and aldehydes. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of piperidin-4-yl-methanol derivatives, which vary in substituents on the nitrogen atom and additional functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electronic Effects : Fluorine in the 4-fluorophenyl group (CAS 139290-69-0) may improve binding affinity in receptors sensitive to electronegative substituents.
- Heterocyclic Influence : Pyrimidine-containing analogs (e.g., CAS 1353985-24-6) introduce hydrogen-bonding capabilities, which could favor kinase inhibition or nucleic acid interactions.
Pharmacological and Therapeutic Insights
While direct data for (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is scarce, insights can be drawn from analogs:
- BET Bromodomain Inhibition : Piperidine derivatives like 12a (CDD-813) in exhibit potent BET inhibition, suggesting that aromatic N-substituents (e.g., M-tolyloxy) may similarly modulate epigenetic targets .
- Market Trends: The α-(2,3-dimethoxyphenyl) analog (CAS 139290-69-0) is highlighted in a 2025 market report, indicating commercial interest in piperidine-methanol derivatives for CNS or metabolic disorders .
Table 2: Comparative Properties
Notes:
- The M-tolyloxy group likely reduces aqueous solubility compared to methoxyethyl analogs but improves blood-brain barrier penetration.
- Fluorinated derivatives (e.g., CAS 139290-69-0) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
